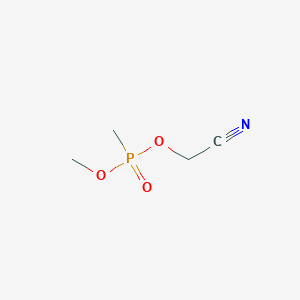![molecular formula C15H11F3N2O2 B14608551 2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid CAS No. 60498-34-2](/img/structure/B14608551.png)
2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of a benzene ring substituted with an amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid typically involves the condensation of 2-amino benzoic acid with an appropriate trifluoroethylidene derivative. One common method involves dissolving benzoic acid in pyridine, followed by the addition of titanium tetrachloride and aniline, and heating the mixture at 85°C . Another method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.
Major Products
The major products formed from these reactions include quinones, amines, and substituted benzene derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted acid or base, donating or accepting protons in chemical reactions . It may also inhibit certain enzymes or proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Anthranilic acid: An aminobenzoic acid with similar structural features but without the trifluoroethylidene group.
Benzoic acid derivatives: Compounds like 2-amino benzoic acid and 4-aminobenzoic acid share structural similarities.
Uniqueness
The presence of the trifluoroethylidene group in 2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid imparts unique chemical properties, such as increased electron-withdrawing effects and enhanced reactivity in certain chemical reactions. This makes it distinct from other aminobenzoic acids and benzoic acid derivatives.
Properties
CAS No. |
60498-34-2 |
|---|---|
Molecular Formula |
C15H11F3N2O2 |
Molecular Weight |
308.25 g/mol |
IUPAC Name |
2-[(1-anilino-2,2,2-trifluoroethylidene)amino]benzoic acid |
InChI |
InChI=1S/C15H11F3N2O2/c16-15(17,18)14(19-10-6-2-1-3-7-10)20-12-9-5-4-8-11(12)13(21)22/h1-9H,(H,19,20)(H,21,22) |
InChI Key |
ZYQOCABQUVIUDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione)](/img/structure/B14608481.png)
![Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate](/img/structure/B14608488.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol)](/img/structure/B14608497.png)
![3-Hexyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14608505.png)

![Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane](/img/structure/B14608516.png)


![2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-ol](/img/structure/B14608529.png)



![Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]-](/img/structure/B14608554.png)

